Product packaging for 5-Methyl-1H-pyrazolo[4,3-D]pyrimidine(Cat. No.:)

5-Methyl-1H-pyrazolo[4,3-D]pyrimidine

Cat. No.: B15072635
M. Wt: 134.14 g/mol
InChI Key: VRCPONPOPURDLH-UHFFFAOYSA-N
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Description

General Overview of Pyrazolopyrimidine Chemical Systems

Pyrazolopyrimidines are a class of bicyclic heterocyclic compounds formed by the fusion of a pyrazole (B372694) ring and a pyrimidine (B1678525) ring. Depending on the orientation of the fusion and the arrangement of nitrogen atoms, several isomeric forms of the pyrazolopyrimidine scaffold exist. These isomers, including pyrazolo[1,5-a]pyrimidine (B1248293), pyrazolo[3,4-d]pyrimidine, and pyrazolo[4,3-d]pyrimidine, exhibit distinct chemical and pharmacological properties. nih.gov

The pyrazolopyrimidine nucleus is considered a "privileged scaffold" in medicinal chemistry. This designation is attributed to its ability to serve as a versatile template for the design of ligands that can interact with a wide range of biological targets with high affinity. The structural features of pyrazolopyrimidines, being analogues of purines, make them effective antimetabolites in biochemical pathways involving purines. ias.ac.in

The synthesis of pyrazolopyrimidine derivatives has been an area of intense research, with numerous synthetic strategies developed to create a diverse library of compounds. These methods often involve the cyclocondensation of appropriately substituted pyrazoles with various reagents to construct the fused pyrimidine ring. researchgate.net

Significance of the Pyrazolo[4,3-D]pyrimidine Core in Contemporary Academic Research

The pyrazolo[4,3-d]pyrimidine isomer, in particular, has emerged as a core structure in a variety of compounds with significant therapeutic potential. Its importance in academic and industrial research is underscored by its presence in molecules targeting key enzymes involved in cellular signaling and physiological regulation.

A prominent area of investigation for the pyrazolo[4,3-d]pyrimidine scaffold is in the development of kinase inhibitors . Kinases are a large family of enzymes that play crucial roles in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. The pyrazolo[4,3-d]pyrimidine core can act as an ATP-competitive inhibitor, binding to the ATP pocket of kinases. Researchers have successfully designed and synthesized 3,5,7-trisubstituted pyrazolo[4,3-d]pyrimidines that exhibit potent inhibition of cyclin-dependent kinases (CDKs), which are key regulators of the cell cycle. nih.gov The binding mode of these inhibitors often involves the formation of hydrogen bonds between the pyrazolopyrimidine core and the hinge region of the kinase active site. nih.gov

Another significant application of the pyrazolo[4,3-d]pyrimidine scaffold is in the development of phosphodiesterase 5 (PDE5) inhibitors . PDE5 is an enzyme that degrades cyclic guanosine (B1672433) monophosphate (cGMP), a second messenger involved in the relaxation of smooth muscle tissue. Inhibition of PDE5 leads to elevated cGMP levels and vasodilation. The well-known drug sildenafil (B151) contains a pyrazolo[4,3-d]pyrimidin-7-one core and is a potent and selective inhibitor of PDE5. Beyond sildenafil, academic research continues to explore novel pyrazolo[4,3-d]pyrimidine derivatives with improved potency and selectivity for PDE5.

Furthermore, derivatives of the pyrazolo[4,3-d]pyrimidine scaffold have been investigated for their anti-inflammatory properties . For instance, novel pyrazolo[4,3-d]pyrimidines have been synthesized and evaluated as potential therapeutic agents for acute lung injury (ALI) by inhibiting the production of pro-inflammatory cytokines. chemeo.com

The table below summarizes some of the key research applications of the pyrazolo[4,3-d]pyrimidine scaffold.

Biological TargetTherapeutic AreaExample Research Focus
Cyclin-Dependent Kinases (CDKs)OncologyDevelopment of 3,5,7-trisubstituted pyrazolo[4,3-d]pyrimidines as potent and selective CDK inhibitors for cancer therapy.
Phosphodiesterase 5 (PDE5)Urology, PulmonologyDesign of novel pyrazolo[4,3-d]pyrimidin-7-one derivatives as selective PDE5 inhibitors for erectile dysfunction and pulmonary hypertension.
Inflammatory Cytokine PathwaysInflammationSynthesis of pyrazolo[4,3-d]pyrimidine compounds as inhibitors of LPS-induced nitric oxide production for the treatment of acute lung injury.

Specific Focus on 5-Methyl-1H-pyrazolo[4,3-D]pyrimidine within the Fused Heterocyclic Class

While extensive research has been conducted on various substituted derivatives of the pyrazolo[4,3-d]pyrimidine scaffold, specific and detailed scientific literature focusing solely on the synthesis, characterization, and biological activity of this compound is not extensively available in publicly accessible research databases. Much of the published research prioritizes more complex derivatives, where substitutions at various positions of the bicyclic system are tailored to optimize interactions with specific biological targets.

For example, studies on related compounds include the synthesis and evaluation of 5-substituted-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-ones and various N1-methylated derivatives. nih.govchemeo.com In these studies, the methyl group is often incorporated at the N1 position of the pyrazole ring, and the C5 position is typically substituted with larger, more complex functional groups designed to enhance biological activity.

The compound this compound can be considered a fundamental building block within this class of fused heterocycles. The presence of a methyl group at the C5 position would influence the electronic properties and steric profile of the molecule compared to the unsubstituted parent compound, 1H-pyrazolo[4,3-d]pyrimidine. nih.gov This substitution could potentially modulate its binding affinity for various biological targets. However, without specific experimental data, any discussion of its precise properties or biological activity remains speculative.

The study of such simpler, core structures is crucial for understanding the fundamental structure-activity relationships within a chemical series. Future research dedicated to the synthesis and biological screening of this compound could provide valuable insights for the rational design of more complex and potent therapeutic agents based on the pyrazolo[4,3-d]pyrimidine scaffold.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H6N4 B15072635 5-Methyl-1H-pyrazolo[4,3-D]pyrimidine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H6N4

Molecular Weight

134.14 g/mol

IUPAC Name

5-methyl-1H-pyrazolo[4,3-d]pyrimidine

InChI

InChI=1S/C6H6N4/c1-4-7-2-6-5(9-4)3-8-10-6/h2-3H,1H3,(H,8,10)

InChI Key

VRCPONPOPURDLH-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=C2C(=N1)C=NN2

Origin of Product

United States

Synthetic Methodologies for 5 Methyl 1h Pyrazolo 4,3 D Pyrimidine and Its Derivatives

Classical Synthetic Routes to Pyrazolo[4,3-d]pyrimidines

Traditional methods for the synthesis of the pyrazolo[4,3-d]pyrimidine core have laid the groundwork for the preparation of a diverse range of derivatives. These approaches often involve the construction of the pyrimidine (B1678525) ring onto a pre-existing pyrazole (B372694) core and are characterized by cyclization, condensation, and multi-component reactions.

Cyclization Reactions from Precursors

Cyclization reactions are a cornerstone in the synthesis of pyrazolo[4,3-d]pyrimidines. These methods typically start from appropriately substituted pyrazole precursors, such as 4-amino-1H-pyrazole-5-carbonitriles or 4-amino-1H-pyrazole-5-carboxamides. The pyrimidine ring is then formed by reacting these precursors with a one-carbon synthon.

For instance, the cyclization of a 4-amino-1H-pyrazole-5-carboxamide with a suitable reagent like triethyl orthoformate or formamide (B127407) can lead to the formation of the pyrazolo[4,3-d]pyrimidin-7(6H)-one ring system. The subsequent introduction of a methyl group at the 5-position can be achieved through various alkylation techniques, although direct cyclization with a methyl-containing synthon is often preferred for efficiency.

A common strategy involves the oxidative coupling of a 4-amino-pyrazole-5-carboxamide with an aldehyde in the presence of an oxidizing agent. This approach directly installs a substituent at the 5-position of the pyrazolo[4,3-d]pyrimidin-7(6H)-one core.

Starting MaterialReagentProduct
4-amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamideVarious aldehydes5-substituted-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-ones

Table 1: Examples of Cyclization Reactions for Pyrazolo[4,3-d]pyrimidine Synthesis

Condensation Approaches

Condensation reactions are widely employed in the synthesis of pyrazolo[4,3-d]pyrimidines. These reactions involve the joining of two or more molecules with the elimination of a small molecule, such as water or ammonia. A prevalent method is the condensation of a 5-aminopyrazole derivative with a β-dicarbonyl compound or its equivalent. This approach typically leads to the formation of the isomeric pyrazolo[1,5-a]pyrimidine (B1248293) system, but careful selection of starting materials and reaction conditions can direct the synthesis towards the desired pyrazolo[4,3-d]pyrimidine scaffold.

Another key condensation strategy involves the reaction of a 4,5-diaminopyrazole with a one-carbon electrophile, leading to the formation of the fused pyrimidine ring. The choice of the electrophile determines the substitution pattern on the resulting pyrazolo[4,3-d]pyrimidine.

Multi-component Reaction Strategies

Multi-component reactions (MCRs) have emerged as powerful tools in organic synthesis due to their efficiency, atom economy, and ability to generate molecular diversity in a single step. nih.gov The synthesis of pyrazolo[4,3-d]pyrimidine derivatives has benefited significantly from the development of novel MCRs.

A notable example is the four-component condensation of hydrazines, methylenemalononitriles, aldehydes, and alcohols, which provides a direct route to substituted pyrazolo[3,4-d]pyrimidines, an isomeric system that shares synthetic precursors with the [4,3-d] series. nih.gov While not directly yielding the 5-Methyl-1H-pyrazolo[4,3-d]pyrimidine, this strategy highlights the potential of MCRs in rapidly assembling the core structure. By carefully selecting the starting components, it is conceivable to design MCRs that afford the desired [4,3-d] isomer.

ComponentsCatalyst/SolventProduct Class
Hydrazines, Methylenemalononitriles, Aldehydes, AlcoholsSodium alkoxidePyrazolo[3,4-d]pyrimidine derivatives
1-Aryl-3-methyl-1H-pyrazol-5-ones, Urea, (Hetero)aromatic aldehydesEthanol (reflux)Pyrazolo[3,4-d]pyrimidin-4-ol derivatives

Table 2: Examples of Multi-component Reactions for Pyrazolo[d]pyrimidine Synthesis

Advanced Synthetic Strategies for Pyrazolo[4,3-d]pyrimidine Derivatives

To overcome the limitations of classical methods, such as harsh reaction conditions and long reaction times, advanced synthetic strategies have been developed. These include microwave-assisted synthesis and one-pot reaction sequences, which offer significant advantages in terms of efficiency and environmental impact.

Microwave-Assisted Synthesis Protocols

Microwave-assisted organic synthesis (MAOS) has revolutionized the synthesis of heterocyclic compounds by dramatically reducing reaction times, often from hours to minutes, and improving yields. The synthesis of pyrazolo[4,3-d]pyrimidine derivatives has been significantly enhanced through the application of microwave irradiation.

For example, the synthesis of 5-substituted-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-ones has been achieved with excellent yields via a microwave-assisted oxidative coupling of 4-amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide with various aldehydes. This method offers a rapid and efficient route to a library of derivatives.

PrecursorReagentConditionsYieldReference
4-amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamideAldehydesK₂S₂O₈, Microwave irradiationExcellent
Methyl 5-aminopyrazole-4-carboxylatesTrimethyl orthoformate, Primary aminesMicrowave irradiation, 160 °C, 55 min60-85%

Table 3: Microwave-Assisted Synthesis of Pyrazolo[4,3-d]pyrimidine Derivatives

One-Pot Reaction Sequences

One-pot reactions, where multiple synthetic steps are carried out in a single reaction vessel without the isolation of intermediates, offer significant advantages in terms of efficiency, resource conservation, and waste reduction. The synthesis of pyrazolo[4,3-d]pyrimidine derivatives has been successfully achieved using one-pot strategies.

A practical one-pot method for the synthesis of 3,5-disubstituted pyrazolo[3,4-d]pyrimidin-4-ones involves the microwave-assisted reaction of methyl 5-aminopyrazole-4-carboxylates, trimethyl orthoformate, and primary amines. nih.gov This approach combines the efficiency of microwave heating with the elegance of a one-pot procedure.

Furthermore, a four-component one-pot synthesis of pyrazolo[3,4-d]pyrimidine derivatives has been developed, showcasing the power of this strategy in rapidly constructing complex heterocyclic systems from simple starting materials. nih.gov

Reaction TypeStarting MaterialsKey Features
Three-component, one-potMethyl 5-aminopyrazole-4-carboxylates, trimethyl orthoformate, primary aminesMicrowave-assisted, good to excellent yields
Four-component, one-potHydrazines, methylenemalononitriles, aldehydes, alcoholsEfficient construction of the pyrazolopyrimidine core

Table 4: One-Pot Syntheses of Pyrazolo[d]pyrimidine Derivatives

Principles of Green Chemistry in Synthetic Transformations

The application of green chemistry principles to the synthesis of pyrazolo[4,3-d]pyrimidines aims to reduce the environmental impact of chemical processes. cu.edu.egresearchgate.net This involves the use of less hazardous solvents, alternative energy sources, and reaction conditions that lead to higher atom economy and reduced waste.

One of the key green approaches is the use of microwave irradiation. cu.edu.egnih.gov Microwave-assisted synthesis can significantly shorten reaction times, increase product yields, and in some cases, enable reactions to proceed without a solvent. For instance, the synthesis of pyrazolo[3,4-d]pyrimidine derivatives has been achieved under microwave conditions, suggesting a viable green route for the 5-methyl analog as well. cu.edu.eg

The use of environmentally friendly solvents, such as water or deep eutectic solvents (DES), is another important aspect of green synthesis. ias.ac.in Reactions conducted in aqueous media under the influence of ultrasound waves have been reported for the synthesis of related pyrazolo[1,5-a]pyrimidine derivatives, highlighting a potential green pathway. bme.hu The use of DES, which are biodegradable and have low toxicity, has also been explored in the synthesis of pyrazolopyrimidine derivatives, offering a safer alternative to conventional volatile organic solvents. ias.ac.in

Catalysis also plays a crucial role in green synthetic transformations. The use of solid acid catalysts, which can be easily recovered and reused, aligns with the principles of green chemistry. For example, silica-supported solid acids have been utilized in the synthesis of pyrazolo[3,4-d]pyrimidines. cu.edu.eg

Precursors and Starting Materials in the Synthesis of this compound and Related Scaffolds

The synthesis of the this compound scaffold typically starts from appropriately substituted pyrazole or pyrimidine precursors. A common strategy involves the construction of the pyrimidine ring onto a pre-existing pyrazole core.

Key precursors for the pyrazole ring often include 5-aminopyrazole derivatives. nih.gov For the synthesis of a 5-methyl substituted pyrazolo[4,3-d]pyrimidine, a 5-aminopyrazole with appropriate substituents would be a logical starting point. The subsequent cyclization to form the pyrimidine ring can be achieved by reacting the aminopyrazole with various carbon sources.

Common reagents for the formation of the pyrimidine ring include β-dicarbonyl compounds and their equivalents. nih.gov For the introduction of a methyl group at the 5-position, a reagent such as acetylacetone (B45752) or a related β-ketoester could be employed. Other precursors for the pyrimidine ring include nitriles, such as aryl nitriles, which can undergo cyclocondensation with aminopyrazoles. cu.edu.eg

An alternative approach involves starting with a pyrimidine precursor and constructing the pyrazole ring. However, the former strategy of building upon a pyrazole core is more frequently reported in the literature for related pyrazolopyrimidine isomers.

The following table summarizes some of the common precursors used in the synthesis of related pyrazolopyrimidine scaffolds, which can be adapted for the synthesis of this compound.

Precursor ClassSpecific ExamplesResulting Moiety
Pyrazole Precursors5-Amino-1H-pyrazole-4-carbonitrilePyrazole core
5-Amino-3-methyl-1-phenyl-1H-pyrazole-4-carbonitrileSubstituted pyrazole core
Pyrimidine Ring PrecursorsAcetylacetoneIntroduction of two methyl groups
Aryl nitrilesIntroduction of an aryl group
FormamideSource of a one-carbon unit
Diethyl malonateForms a dihydroxy pyrimidine intermediate

Mechanistic Investigations of Pyrazolo[4,3-d]pyrimidine Synthesis

The synthesis of pyrazolo[4,3-d]pyrimidines generally proceeds through a series of well-understood reaction mechanisms, primarily involving nucleophilic attack, condensation, and cyclization steps.

The most common pathway for the formation of the pyrazolo[4,3-d]pyrimidine core involves the reaction of a 5-aminopyrazole with a β-dicarbonyl compound or a similar electrophilic species. The proposed mechanism typically begins with the nucleophilic attack of the exocyclic amino group of the pyrazole onto one of the carbonyl carbons of the dicarbonyl compound. nih.gov This is followed by an intramolecular condensation and dehydration to form the fused pyrimidine ring.

In cases where nitriles are used as precursors for the pyrimidine ring, the reaction pathway involves the nucleophilic addition of the aminopyrazole to the nitrile carbon, followed by cyclization.

Three-component reactions have also been employed, where a 5-aminopyrazole, an aldehyde, and an active methylene (B1212753) compound react in a one-pot synthesis. nih.gov The proposed mechanism for these reactions often involves the initial formation of an imine intermediate from the aldehyde and the aminopyrazole, which then undergoes a Michael addition with the active methylene compound, followed by cyclization and aromatization to yield the final pyrazolopyrimidine product. nih.gov

The identification and characterization of reaction intermediates are crucial for understanding the reaction mechanism and optimizing reaction conditions. In the synthesis of pyrazolo[4,3-d]pyrimidines, several key intermediates have been proposed and, in some cases, isolated and characterized.

One of the primary intermediates is the enamine formed from the initial reaction of the 5-aminopyrazole with a β-dicarbonyl compound. nih.gov This intermediate contains both a nucleophilic amino group and an electrophilic carbonyl group, which are poised for the subsequent intramolecular cyclization.

In multi-component reactions, imine intermediates are often formed in the initial steps. These intermediates are typically highly reactive and are consumed in the subsequent steps of the reaction cascade. Spectroscopic techniques such as NMR and mass spectrometry can be used to detect the presence of these transient species.

The isolation and characterization of these intermediates can provide valuable insights into the regioselectivity of the reaction, especially when unsymmetrical dicarbonyl compounds are used, which can lead to the formation of isomeric products.

Derivatization and Post-Synthetic Functionalization of the this compound Scaffold

Once the this compound core has been synthesized, it can be further modified through various derivatization and post-synthetic functionalization reactions to introduce a wide range of substituents. These modifications are often crucial for modulating the biological activity of the resulting compounds.

The pyrazolo[4,3-d]pyrimidine scaffold contains multiple nitrogen atoms that can potentially be alkylated. Regioselective alkylation, particularly at the N1 position of the pyrazole ring, is a key strategy for creating diverse libraries of compounds.

The outcome of the alkylation reaction is often influenced by several factors, including the nature of the alkylating agent, the base used, and the solvent. For instance, in the alkylation of related pyrazolo[3,4-d]pyrimidines, the choice of solvent has been shown to have a significant impact on the regioselectivity.

The following table illustrates the general principles of regioselective N-alkylation, which can be applied to the this compound scaffold.

Reaction ConditionEffect on Regioselectivity
Base Stronger bases can lead to the formation of dianions, which may alter the site of alkylation.
Solvent Polar aprotic solvents like DMF or DMSO can favor alkylation at different nitrogen atoms compared to nonpolar solvents.
Alkylating Agent The size and reactivity of the alkylating agent can influence the accessibility of the different nitrogen atoms.
Protecting Groups The use of protecting groups can block certain nitrogen atoms, directing the alkylation to the desired position.

For N1-alkylation, a common approach involves the deprotonation of the pyrazole NH with a suitable base, followed by the addition of an alkyl halide. The regioselectivity can often be controlled by carefully selecting the reaction conditions. For example, in some systems, the use of a specific base and solvent combination can favor alkylation at the thermodynamically more stable N1 position.

Systematic Substitution Reactions at Various Positions

A cornerstone of synthetic strategy for functionalizing the this compound core involves systematic substitution, particularly at the 7-position. This is typically achieved through a two-step process that converts a stable pyrimidinone precursor into a reactive intermediate ripe for nucleophilic substitution.

The process commences with the cyclization of a substituted 5-aminopyrazole with a carboxylic acid derivative, which, after treatment with a base like sodium ethoxide, yields the corresponding 1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one. researchgate.net This intermediate is stable but not readily amenable to direct substitution. To activate this position for further reactions, a chlorination step is employed. Treatment with phosphorus oxychloride (POCl₃) is a standard and effective method to convert the 7-oxo group into a 7-chloro group. researchgate.net

The resulting 7-chloro-5-methyl-1H-pyrazolo[4,3-d]pyrimidine is a key intermediate. The chlorine atom at the 7-position is an excellent leaving group, activating the position for nucleophilic aromatic substitution (SNAr) reactions. This allows for the systematic replacement of the chloro group with a variety of nucleophiles, most commonly amines, to generate a library of 7-substituted derivatives. researchgate.netnih.gov This pathway provides a reliable and methodical approach to introduce substituents at a specific location on the heterocyclic core.

Strategic Introduction of Diverse Chemical Moieties

The activation of the 7-position via chlorination opens the door to the strategic introduction of a vast array of diverse chemical moieties. The 7-chloro intermediate serves as a versatile platform for coupling with various nucleophiles, particularly primary and secondary amines, leading to the formation of new carbon-nitrogen bonds.

Research has demonstrated the successful reaction of 7-chloro-pyrazolo[4,3-d]pyrimidine intermediates with a wide range of amine derivatives in a solvent such as isopropanol (B130326) (IPA) under reflux conditions. researchgate.net This methodology has been used to introduce a variety of functional groups at the 7-position, including substituted anilines, piperazines, and other aliphatic amines. nih.gov For instance, reactions with 4-aminophenol, 2-aminophenol, 3-aminophenol, and N-methylpiperazine have been shown to proceed effectively, yielding the corresponding 7-amino-substituted pyrazolo[4,3-d]pyrimidines. nih.gov

The scope of this strategy allows for the incorporation of moieties with different electronic and steric properties, which is crucial for tuning the pharmacological profile of the resulting compounds. The table below details several examples of diverse amine moieties that have been successfully introduced at the 7-position of a 1-methyl-3-propyl-5-(3,4,5-trimethoxyphenyl)-1H-pyrazolo[4,3-d]pyrimidine core, showcasing the versatility of this synthetic approach. nih.gov

EntryAmine NucleophileResulting 7-Position MoietyYield (%)
14-Aminophenol4-Hydroxyphenylamino79.2
22-Aminophenol2-Hydroxyphenylamino66.7
33-Aminophenol3-Hydroxyphenylamino72.0
4IsobutylamineIsobutylamino88.3
5Piperidin-4-ol4-Hydroxypiperidin-1-yl55.3
61-Methylpiperazine4-Methylpiperazin-1-yl82.9

This strategic functionalization via nucleophilic substitution of a 7-chloro intermediate is a powerful and widely utilized tool for creating diverse libraries of this compound derivatives for chemical and biological screening.

Spectroscopic and Advanced Structural Elucidation Techniques for 5 Methyl 1h Pyrazolo 4,3 D Pyrimidine Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules, offering detailed insights into the chemical environment of individual atoms. For derivatives of 5-Methyl-1H-pyrazolo[4,3-d]pyrimidine, ¹H and ¹³C NMR are fundamental for confirming the core structure and the position of substituents.

In the ¹H NMR spectrum of a this compound derivative, distinct signals are expected for the methyl group protons and the aromatic protons of the heterocyclic core. The methyl protons at the C5 position typically appear as a sharp singlet in the upfield region of the spectrum, generally between δ 2.5 and 2.7 ppm. mdpi.com The exact chemical shift can be influenced by the solvent and the presence of other substituents on the ring system.

The protons on the pyrimidine (B1678525) and pyrazole (B372694) rings will exhibit characteristic chemical shifts and coupling patterns. For instance, the H7 proton of the pyrimidine ring is expected to resonate as a singlet in the aromatic region. The chemical shifts of the pyrazole ring protons are also found in the downfield region, and their coupling constants can provide valuable information about their relative positions. In related pyrazolo[1,5-a]pyrimidine (B1248293) systems, protons on the pyrimidine ring often show small coupling constants (e.g., J = 0.9 Hz). mdpi.com

Expected ¹H NMR Chemical Shifts for this compound Derivatives:

ProtonExpected Chemical Shift (δ, ppm)Multiplicity
5-CH₃2.5 - 2.7Singlet
Aromatic CH7.0 - 9.0Singlet, Doublet
NH10.0 - 14.0Broad Singlet

Note: The data presented is based on typical values for related pyrazolopyrimidine structures and may vary for specific derivatives.

The ¹³C NMR spectrum provides complementary information, with each unique carbon atom in the molecule giving rise to a distinct signal. The methyl carbon at the C5 position is expected to have a characteristic chemical shift in the aliphatic region, typically between δ 15 and 25 ppm. mdpi.comresearchgate.net This provides a clear marker for the presence and location of the methyl group.

The carbon atoms of the bicyclic aromatic core will resonate in the downfield region, generally between δ 100 and 165 ppm. The chemical shifts of these carbons are sensitive to the electronic effects of substituents. For example, carbons directly attached to nitrogen atoms will typically appear at lower field. In the isomeric 5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylate, the C5 and C7 carbons appear at δ 162.29 and 146.59 ppm, respectively, while the methyl carbons are observed at δ 24.50 (5-CH₃) and 16.53 (7-CH₃) ppm. mdpi.com

Expected ¹³C NMR Chemical Shifts for the this compound Core:

CarbonExpected Chemical Shift (δ, ppm)
5-CH₃15 - 25
Aromatic C100 - 150
Aromatic C-N / C=N145 - 165

Note: The data presented is based on typical values for related pyrazolopyrimidine structures and may vary for specific derivatives.

The synthesis of substituted pyrazolopyrimidines can often lead to the formation of multiple regioisomers. Distinguishing between these isomers is a critical step in characterization. Nuclear Overhauser Effect Spectroscopy (NOESY) is a powerful 2D NMR technique that can unambiguously determine the spatial proximity of protons, thereby establishing the regiochemistry. spbu.runih.gov

A NOESY experiment detects through-space correlations between protons that are close to each other (typically within 5 Å). For a this compound derivative, a key NOESY correlation would be expected between the protons of the 5-methyl group and any nearby protons on the pyrimidine ring. The presence or absence of specific cross-peaks in the NOESY spectrum allows for the definitive assignment of the methyl group's position and the differentiation between, for example, a 5-methyl and a 7-methyl regioisomer. In studies of 5,7-substituted pyrazolo[1,5-a]pyrimidines, NOESY has been effectively used to determine the distances between protons of the methyl groups and protons on the rigid heterocyclic core. spbu.ru

Mass Spectrometry (MS)

Mass spectrometry is a vital analytical technique for determining the molecular weight and elemental composition of a compound, as well as for gaining structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, allowing for the determination of the elemental formula of the parent compound and its fragments. For this compound (C₆H₆N₄), the expected exact mass of the protonated molecule [M+H]⁺ would be calculated based on the precise masses of its constituent atoms. This accurate mass measurement is crucial for confirming the identity of a newly synthesized compound and distinguishing it from other compounds with the same nominal mass. For instance, the calculated [M+H]⁺ for a related compound, ethyl 5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylate (C₁₁H₁₃N₃O₂), is 220.10, with an experimental value found at m/z 220.2. mdpi.com

Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for the analysis of polar, heterocyclic compounds like pyrazolopyrimidines, as it typically produces intact protonated molecules [M+H]⁺. The resulting mass spectrum can be used to confirm the molecular weight of the compound.

Further structural information can be obtained using tandem mass spectrometry (ESI-MS/MS), where the [M+H]⁺ ion is isolated and fragmented. The fragmentation pattern provides a "fingerprint" that is characteristic of the molecule's structure. Studies on related fused nitrogen-containing heterocyclic systems have shown that fragmentation often involves characteristic cross-ring cleavages, primarily on the pyrimidine ring. The loss of small molecules or radicals from substituents also provides valuable structural clues. mdpi.com

Electron Ionization Mass Spectrometry (EI-MS)

Electron Ionization Mass Spectrometry (EI-MS) is a powerful technique for determining the molecular weight and elucidating the structure of organic compounds by analyzing the fragmentation patterns of their molecular ions. In EI-MS, high-energy electrons bombard the sample, leading to the ejection of an electron to form a molecular ion (M⁺·), which is a radical cation. The excess energy imparted during ionization causes the molecular ion to fragment in characteristic ways, providing a unique "fingerprint" for the molecule.

For pyrazolo[4,3-d]pyrimidine derivatives, the mass spectrum is characterized by an observable molecular ion peak, which confirms the molecular weight. The fragmentation of these heterocyclic systems is often dictated by the cleavage of the pyrimidine and pyrazole rings. Common fragmentation pathways for related pyrazolo[3,4-d]pyrimidine derivatives include the successive loss of small, stable molecules or radicals.

For instance, the fragmentation of a hypothetical 5-methyl-7-amino-1H-pyrazolo[4,3-d]pyrimidine would likely begin with the molecular ion peak. Subsequent fragmentation could involve the loss of a hydrogen cyanide (HCN) molecule from the pyrimidine ring, a common fragmentation pathway for nitrogen-containing heterocycles. Another expected fragmentation is the loss of a methyl radical (·CH₃) from the 5-position. The mass spectra of pyrazolo[3,4-d]pyrimidine derivatives have shown molecular ion peaks that are consistent with their calculated molecular weights.

Table 1: Representative EI-MS Fragmentation Data for a Pyrazolo[3,4-d]pyrimidine Derivative

Compound Name Molecular Formula Molecular Ion (m/z) Key Fragment Ions (m/z) and Neutral Losses

This table illustrates the type of data obtained from EI-MS studies on related compounds.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is an essential technique for identifying the functional groups present in a molecule. It operates on the principle that molecular bonds vibrate at specific frequencies. When a molecule is irradiated with infrared light, it absorbs energy at frequencies corresponding to its natural vibrational modes.

In the context of this compound derivatives, IR spectroscopy is used to confirm the presence of key structural features. For example, the N-H stretching vibration in the pyrazole ring typically appears as a broad band in the region of 3100-3300 cm⁻¹. If the pyrimidine ring is substituted with an amino group (-NH₂), characteristic stretching bands will appear around 3300-3450 cm⁻¹. Carbonyl (C=O) or thiocarbonyl (C=S) groups, if present as substituents, give rise to strong absorption bands at approximately 1700-1750 cm⁻¹ and 1025-1200 cm⁻¹, respectively. The presence of a nitrile group (-C≡N) would be indicated by a sharp absorption band around 2222 cm⁻¹.

Table 2: Characteristic IR Absorption Frequencies for Functional Groups in Pyrazolopyrimidine Derivatives

Functional Group Vibration Type Characteristic Absorption Range (cm⁻¹) Reference
Amine (N-H) Stretch 3220 - 3430
Amide/Lactam (N-H) Stretch 3173
Carbonyl (C=O) Stretch 1702 - 1756
Nitrile (C≡N) Stretch 2222

X-ray Diffraction Studies for Solid-State Structure Determination

Single Crystal X-ray Diffraction

Single crystal X-ray diffraction is the most definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. This technique provides unambiguous confirmation of the molecular structure, including bond lengths, bond angles, and stereochemistry. Several derivatives of the related pyrazolo[3,4-d]pyrimidine scaffold have had their structures confirmed using this method.

The process involves irradiating a single, high-quality crystal with a monochromatic X-ray beam. The crystal diffracts the X-rays in a specific pattern, which is recorded by a detector. By analyzing the positions and intensities of the diffracted spots, a three-dimensional electron density map of the molecule can be constructed, from which the atomic positions are determined. This has been crucial in distinguishing between different isomers that can arise during synthesis.

Table 3: Representative Crystallographic Data for 1-Methyl-1H-pyrazolo[3,4-d]pyrimidine Derivatives

Parameter 1-Methyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one 1-Methyl-4-phenyl-1H-pyrazolo[3,4-d]pyrimidine 1-Methyl-4-methylsulfanyl-1H-pyrazolo[3,4-d]pyrimidine
Molecular Formula C₆H₆N₄O C₁₂H₁₀N₄ C₇H₈N₄S
Crystal System Triclinic Orthorhombic Orthorhombic
Space Group P-1 Pbca Pnma
a (Å) 3.8342 (2) 14.6205 (10) 7.9309 (14)
b (Å) 5.5701 (3) 7.1497 (5) 15.335 (3)
c (Å) 15.0346 (9) 20.3532 (15) 6.7158 (12)
**α (°) ** 93.396 (4) 90 90
**β (°) ** 92.812 (4) 90 90
**γ (°) ** 92.361 (4) 90 90
**Volume (ų) ** 319.83 (3) 2127.6 (3) 816.8 (3)

| Z | 2 | 8 | 4 |

Crystallographic Data Interpretation

The interpretation of crystallographic data provides profound insights into the molecular geometry and the non-covalent interactions that govern crystal packing. For pyrazolo[3,4-d]pyrimidine derivatives, studies have revealed that the fused bicyclic ring system is typically planar or nearly planar.

Analysis of the crystal structures of related compounds shows that intermolecular hydrogen bonds are often key to the formation of the supramolecular architecture. For example, in 1-Methyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one, molecules form centrosymmetric dimers through N—H···O hydrogen bonds. In addition to hydrogen bonding, π–π stacking interactions between the planar pyrazolopyrimidine rings are a common and significant feature, often leading to the formation of columns or layers within the crystal lattice. The centroid-to-centroid distances for these interactions typically range from 3.4 to 3.8 Å. C—H···π interactions, where a hydrogen atom interacts with the electron cloud of an aromatic ring, can also play a role in stabilizing the crystal packing.

Advanced Computational Structural Analysis Methods

Hirshfeld Surface Analysis for Intermolecular Interactions

Hirshfeld surface analysis is a modern computational tool used to visualize and quantify intermolecular interactions within a crystal lattice, based on data obtained from X-ray diffraction. The Hirshfeld surface is a unique boundary for a molecule in a crystal, defined by the points where the electron contribution from the molecule is equal to the sum of contributions from all other molecules.

For pyrimidine and pyrazolo[3,4-d]pyrimidine derivatives, Hirshfeld analysis has shown that H···H, C···H/H···C, and N···H/H···N contacts are often the most significant contributors to crystal stabilization. For example, in one analysis of a pyrimidine derivative, H···N/N···H interactions accounted for 40.1% of the total surface contacts, while H···H contacts accounted for 35.3%. This detailed breakdown allows for a deeper understanding of the forces governing the solid-state structure.

Table 4: Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis for 5-methyl-1,2,4-triazolo[1,5-a]pyrimidine

Contact Type Contribution (%)
H···N / N···H 40.1
H···H 35.3
H···C / C···H 9.5
N···C / C···N 9.0
N···N 3.1
C···C 3.0

(Data from a related pyrimidine derivative illustrates the quantitative insights from this method)

Two-Dimensional (2D) Fingerprint Plots

Two-dimensional (2D) fingerprint plots are derived from Hirshfeld surface analysis and serve as a powerful tool for summarizing and visualizing intermolecular interactions within a crystal lattice. crystalexplorer.net Each point on the plot corresponds to a unique pair of distances (dᵢ and dₑ), where dᵢ is the distance from a point on the Hirshfeld surface to the nearest nucleus inside the surface, and dₑ is the distance to the nearest nucleus outside the surface. nih.gov The plot's coloring, ranging from blue (low frequency) to green and red (high frequency), indicates the relative abundance of each (dᵢ, dₑ) pair, effectively creating a unique "fingerprint" of the molecular packing. crystalexplorer.net

While specific studies detailing the 2D fingerprint plots for this compound were not identified, analysis of closely related pyrazolopyrimidine derivatives provides significant insight into the expected intermolecular contacts. For instance, the analysis of a similar heterocyclic compound, 5-methyl-1,2,4-triazolo[1,5-a]pyrimidine, reveals a detailed breakdown of the interactions contributing to its crystal structure. nih.gov

Below is a representative data table, based on the analysis of 5-methyl-1,2,4-triazolo[1,5-a]pyrimidine, illustrating how the contributions of various intermolecular contacts are typically presented. nih.gov

Interaction TypeContribution to Hirshfeld Surface (%)Characteristic Feature on Fingerprint Plot
H···N/N···H40.1%Pair of distinct wings
H···H35.3%Widely scattered points of high density
H···C/C···H9.5%Nearly symmetrical pair of wings
N···C/C···N9.0%Widely scattered distribution
N···N3.1%Widely scattered distribution
C···C3.0%Symmetrical distribution of points

This interactive table is based on data from a related compound, 5-methyl-1,2,4-triazolo[1,5-a]pyrimidine, to illustrate the typical results from a 2D fingerprint plot analysis. nih.gov

The analysis of these plots provides crucial information for understanding structure-property relationships in the solid state. The presence and nature of intermolecular interactions, such as hydrogen bonds and π–π stacking, can significantly influence the physical properties of the crystalline material. mdpi.commdpi.com For derivatives of this compound, this technique would be invaluable for comparing polymorphic forms, understanding substituent effects on crystal packing, and guiding the design of new materials with desired solid-state characteristics.

Based on a comprehensive search of available scientific literature, detailed computational and theoretical investigation data specifically for the compound This compound is not available.

Studies providing in-depth analysis as required by the requested outline—including specific Density Functional Theory (DFT) applications, basis set selections, HOMO-LUMO energy values, energy gap calculations, and detailed molecular geometry analyses—have been performed on related but structurally distinct isomers, such as pyrazolo[3,4-d]pyrimidines and pyrazolo[1,5-a]pyrimidines, or on other derivatives of the pyrazolo[4,3-d]pyrimidine core with different substitution patterns.

However, no published research containing the specific quantum chemical calculations for this compound could be located. Therefore, it is not possible to provide a scientifically accurate article that adheres to the strict content requirements for the specified compound.

Computational and Theoretical Investigations of 5 Methyl 1h Pyrazolo 4,3 D Pyrimidine

Molecular Geometry and Conformational Analysis

Optimization of Geometrical Parameters (Bond Lengths, Bond Angles)

Theoretical geometry optimization is a fundamental computational step to determine the most stable three-dimensional arrangement of a molecule. For pyrazolo[3,4-d]pyrimidine derivatives, this is often achieved using quantum mechanical methods like DFT with various basis sets (e.g., B3LYP/6-31G**). researchgate.net These calculations yield precise values for bond lengths and bond angles. For instance, crystallographic studies of related compounds like 1-Methyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one provide experimentally determined geometric parameters, which can serve as a benchmark for computational results. iucr.org However, specific optimized bond lengths and angles for 5-Methyl-1H-pyrazolo[4,3-d]pyrimidine are not documented in the available literature.

Investigation of Tautomeric Forms and Relative Energetic Stabilities

Pyrazolo[4,3-d]pyrimidines, like other nitrogen-containing heterocycles, can exist in different tautomeric forms, which can significantly influence their chemical reactivity and biological activity. Computational chemistry is a powerful tool to investigate the relative stabilities of these tautomers. By calculating the total electronic energy of each possible tautomer, researchers can predict the most predominant form under given conditions. researchgate.net For example, studies on 4-aminopyrazolo[3,4-d]pyrimidine have explored its different tautomeric forms. researchgate.net A similar investigation for this compound would elucidate its preferred tautomeric state, but such a study has not been found.

Conformational Landscapes and Preferred Orientations

While the fused ring system of this compound is largely planar, the methyl group at the 5-position has rotational freedom. Conformational analysis would involve calculating the energy of the molecule as a function of the dihedral angles associated with the methyl group to identify the lowest energy (most preferred) orientations. Such studies have been performed on more complex pyrazolo[3,4-d]pyrimidine derivatives to understand how different substituents orient themselves relative to the core structure. mdpi.com For the specific title compound, this information is not currently available.

Electrostatic Properties

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction

Molecular Electrostatic Potential (MEP) maps are valuable tools in computational chemistry that illustrate the charge distribution on the surface of a molecule. researchgate.net These maps use a color scale to indicate electron-rich regions (typically red or yellow), which are susceptible to electrophilic attack, and electron-poor regions (blue), which are prone to nucleophilic attack. nih.gov MEP analysis helps in predicting sites of chemical reactivity and understanding intermolecular interactions like hydrogen bonding. johnshopkins.edursc.org While MEP maps have been generated for numerous pyrazolo-pyrimidine analogs to rationalize their biological activity and reactivity, a specific map for this compound is not available in the reviewed literature. researchgate.netjohnshopkins.edu

Theoretical Models for Reaction Mechanism Elucidation

Computational chemistry provides powerful insights into the pathways of chemical reactions. By modeling the transition states and intermediates, researchers can calculate activation energies and determine the most likely mechanism for a given transformation. mdpi.com For pyrazolo-pyrimidines, this can include studying cyclization reactions, electrophilic substitutions, or nucleophilic substitutions. nih.gov For example, DFT has been used to illustrate the reaction mechanism for the synthesis of certain pyrazolo[3,4-d]pyrimidine derivatives. nih.gov A theoretical study on the reaction mechanisms involving this compound would be beneficial for understanding its synthesis and chemical behavior, but such specific models have not been published.

Computational and Theoretical Investigations of this compound

Molecular modeling and computational techniques have become indispensable tools in modern drug discovery, offering insights into the interactions between small molecules and their biological targets. For derivatives of this compound, these methods have been instrumental in elucidating binding mechanisms, predicting activity, and guiding the design of more potent and selective compounds.

Ligand-Protein Interaction Profiling and Prediction

Computational studies, particularly molecular docking, have been employed to predict and profile the interactions of this compound derivatives with various putative biological targets, most notably protein kinases. The pyrazolo[4,3-d]pyrimidine scaffold is structurally similar to purine (B94841), the core of adenosine (B11128) triphosphate (ATP), making it an excellent candidate for targeting the ATP-binding sites of kinases. nih.gov

Analysis of Binding Modes and Key Interacting Residues

Docking studies provide a detailed analysis of the specific binding modes and identify the key amino acid residues that stabilize the ligand-protein complex. For pyrazolo[4,3-d]pyrimidine derivatives targeting mTOR, computational analyses have revealed specific interactions that are crucial for inhibitory activity. nih.gov

The pyrazolo[4,3-d]pyrimidine core typically orients itself to form hydrogen bonds with the backbone of the hinge region residues of the kinase. nih.gov For example, in related pyrazolo[3,4-d]pyrimidine inhibitors targeting Cyclin-Dependent Kinase 2 (CDK2), an essential hydrogen bond with the backbone of Leu83 in the hinge region was identified as critical for binding. rsc.org Similar interactions are predicted for this compound derivatives. The nitrogen atoms in the bicyclic ring system act as hydrogen bond acceptors and donors, anchoring the molecule in the ATP-binding pocket.

The 5-methyl group plays a significant role by forming van der Waals and hydrophobic interactions with non-polar residues in a nearby pocket. Structure-activity relationship (SAR) studies of similar heterocyclic compounds have demonstrated that the presence of a methyl group at this position can significantly enhance biological activity compared to its non-methylated counterpart. nih.gov This improvement is attributed to the favorable hydrophobic interactions that the methyl group establishes within the binding site.

Target ProteinKey Interacting ResiduesType of InteractionReference Moiety
mTORHinge Region Amino AcidsHydrogen BondingPyrazolo[4,3-d]pyrimidine Core
mTORHydrophobic Pocket ResiduesHydrophobic/van der Waals5-Methyl Group
CDK2 (Analog)Leu83Hydrogen BondingPyrazolopyrimidine Core
EGFR (Analog)Met793Hydrogen BondingPyrazole (B372694) Ring Nitrogen
EGFR (Analog)Leu718, Gly796Hydrophobic InteractionPyrimidine (B1678525) Ring

Pharmacophore Modeling and Ligand-Based Design Principles

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to interact with a specific biological target. For this compound and its derivatives, pharmacophore models are derived from their predicted binding modes within kinase active sites. nih.gov

A typical pharmacophore model for a kinase inhibitor based on this scaffold would include:

Hydrogen Bond Acceptors: Corresponding to the nitrogen atoms of the pyrimidine ring.

Hydrogen Bond Donors: Corresponding to the N-H group of the pyrazole ring.

Hydrophobic/Aromatic Feature: Representing the core bicyclic ring system.

Hydrophobic Feature: Specifically corresponding to the 5-methyl group, which targets a hydrophobic pocket.

These models serve as a blueprint for designing new molecules. The fundamental design principle is based on the scaffold's ability to act as a bioisostere of purine, effectively competing with ATP for the kinase binding site. nih.gov The design of novel 5-substituted-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one analogs as mTOR inhibitors was explicitly guided by these computational design principles. nih.gov By modifying substituents at various positions, guided by the pharmacophore model and docking predictions, researchers can optimize potency, selectivity, and pharmacokinetic properties. For instance, adding or modifying groups at the 5-position can be explored to achieve better shape complementarity within the target's hydrophobic pocket, leading to improved inhibitory activity. nih.gov

Structure Activity Relationship Sar Studies of 5 Methyl 1h Pyrazolo 4,3 D Pyrimidine Derivatives

Impact of Substituent Effects on the Pyrazolo[4,3-d]pyrimidine Core

The pyrazolo[4,3-d]pyrimidine nucleus is a bioisostere of purine (B94841), and as such, its derivatives have been extensively investigated as inhibitors of various enzymes, particularly protein kinases. rsc.org The nature, size, and electronic properties of substituents on this core are critical determinants of their inhibitory potential and spectrum of activity.

Research into pyrazolopyrimidine derivatives has shown that the scaffold's interaction with biological targets can be finely tuned through strategic substitutions. For instance, in the context of kinase inhibition, the pyrimidine (B1678525) portion of the core often mimics the adenine (B156593) ring of ATP, forming crucial hydrogen bonds within the kinase hinge region. rsc.org The substituents at various positions can then extend into other pockets of the ATP-binding site, influencing both potency and selectivity.

Studies on related pyrazolo[3,4-d]pyrimidine derivatives have demonstrated that introducing specific moieties can significantly enhance anti-proliferative activity. For example, the presence of a substituted imidazole (B134444) ring has been shown to remarkably increase anticancer activity by occupying a hydrophobic pocket in the target enzyme. nih.govacs.org Similarly, the addition of a terminal hydrophobic ring is often a key factor for potent EGFR tyrosine kinase inhibition. nih.gov

The following table summarizes the effects of different substituents on the biological activity of the broader pyrazolopyrimidine scaffold, providing a basis for understanding the SAR of 5-Methyl-1H-pyrazolo[4,3-d]pyrimidine derivatives.

Position of SubstitutionSubstituent TypeInferred Impact on Biological Activity
General CoreIntroduction of hydrophobic groupsCan enhance binding to ATP pockets of kinases.
General CoreAddition of electron-withdrawing groupsMay improve antibacterial potency.
Pyrimidine RingMimicking ATP's adenineForms key hydrogen bonds in the kinase hinge region. rsc.org
Various PositionsSubstituted Imidazole RingIncreased anticancer activity by occupying hydrophobic pockets. nih.govacs.org
Various PositionsTerminal Hydrophobic RingPotent EGFR Tyrosine Kinase inhibition. nih.gov

Rational Design Principles for Modulating Interactions with Biological Targets

The development of potent and selective this compound derivatives is guided by rational design principles that aim to optimize interactions with specific biological targets. These principles involve strategic modifications to the core structure to enhance binding affinity, improve selectivity, and optimize pharmacokinetic properties.

The pyrazolo[4,3-d]pyrimidine scaffold is a classic example of a successful bioisosteric replacement for the naturally occurring purine ring system. This substitution is a cornerstone of the design of many kinase inhibitors. rsc.org The pyrazolopyrimidine core effectively mimics the hydrogen bonding pattern of adenine, allowing it to anchor in the ATP-binding site of kinases. This bioisosteric relationship has been exploited to develop a multitude of potent enzyme inhibitors.

Further bioisosteric replacements can be applied to the substituents on the this compound core. For example, replacing a metabolically liable group with a more stable bioisostere can improve the compound's pharmacokinetic profile. The following table provides examples of bioisosteric replacements that can be considered in the design of novel derivatives.

Original MoietyBioisosteric ReplacementPotential Advantage
PurinePyrazolo[4,3-d]pyrimidineImproved selectivity and pharmacokinetic properties. rsc.org
Carboxylic AcidTetrazoleEnhanced metabolic stability and cell permeability.
Phenyl RingThiophene or PyridineAltered electronic properties and potential for new interactions.
Methyl GroupTrifluoromethyl GroupIncreased metabolic stability and altered lipophilicity.

The positioning of substituents on the this compound scaffold is a critical factor in determining the selectivity of the resulting compounds. Shifting a functional group from one position to another can dramatically alter the compound's interaction profile with different biological targets.

For instance, in the broader class of pyrazolopyrimidines, substitutions at the N1 position of the pyrazole (B372694) ring often project into the solvent-exposed region of the ATP-binding site, and thus can be modified to improve solubility and pharmacokinetic properties without significantly impacting core binding interactions. Conversely, substituents on the pyrimidine ring are often directed towards the deeper parts of the ATP pocket, where they can form specific interactions that dictate selectivity.

A study on pyrazolo[1,5-a]pyrimidine-based inhibitors highlighted that modifications at different positions significantly influence their interaction with biological targets. For example, substitutions at the 3-, 5-, and 7-positions of the pyrimidine ring have been shown to enhance binding affinity to specific protein targets. nih.gov The selectivity of these compounds can be attributed to the unique topology of the ATP-binding sites of different kinases, where even subtle changes in the ligand's shape and electrostatic potential can favor binding to one kinase over another.

Influence of Specific Chemical Moieties on Inferred Biological Mechanisms

The methyl group at the 5-position of the pyrazolo[4,3-d]pyrimidine core, while seemingly a minor addition, can have a profound impact on biological activity. This substituent can influence the compound's potency and selectivity through several mechanisms.

The 5-methyl group can provide a crucial hydrophobic interaction with a corresponding hydrophobic pocket in the target protein. This can lead to a significant increase in binding affinity compared to the unsubstituted analog. Furthermore, the steric bulk of the methyl group can influence the preferred conformation of the entire molecule, pre-organizing it for optimal binding.

In some cases, the 5-methyl group can also play a role in selectivity by sterically hindering the binding to off-target proteins. If the binding pocket of an off-target is slightly smaller or has a different shape, the presence of the methyl group can create a steric clash, thus favoring binding to the intended target.

The N1 position of the pyrazole ring in the this compound scaffold is a key site for modification, and the nature of the substituent at this position can dramatically influence the compound's interaction profile. N1-substituents are often directed towards the solvent-exposed region of the binding site, making this position ideal for introducing groups that can modulate physicochemical properties such as solubility and cell permeability.

Research on related pyrazolopyrimidine scaffolds has shown that varying the N1-substituent can lead to a wide range of biological activities. For instance, the introduction of different aryl or alkyl groups at this position has been a common strategy in the development of kinase inhibitors to optimize their potency and selectivity profiles.

Relevance of the Pyrazolo 4,3 D Pyrimidine Scaffold As a Privileged Structure in Drug Discovery Research

Mimicry of Endogenous Biomolecules: Purine (B94841) Analogs and Adenosine (B11128) Bioisosteres

The pyrazolo[4,3-d]pyrimidine nucleus is a bioisostere of the naturally occurring purine ring system. This structural similarity allows it to mimic endogenous biomolecules like adenine (B156593), a key component of adenosine triphosphate (ATP). Consequently, pyrazolo[4,3-d]pyrimidine derivatives can compete with ATP for its binding site on a multitude of enzymes, particularly kinases. This competitive inhibition is a cornerstone of their therapeutic potential.

Furthermore, their ability to act as adenosine bioisosteres enables them to interact with adenosine receptors, modulating their activity. This interaction has been a fruitful area of research, leading to the development of potent adenosine receptor antagonists based on this scaffold. The versatility of the pyrazolo[4,3-d]pyrimidine framework allows for chemical modifications that can fine-tune its binding affinity and selectivity for different biological targets.

Inhibition of Key Biological Targets and Cellular Pathways by Pyrazolo[4,3-D]pyrimidines

The structural attributes of the pyrazolo[4,3-d]pyrimidine scaffold have been exploited to develop inhibitors for a range of key biological targets and cellular pathways implicated in various diseases.

Kinase Inhibition (e.g., Cyclin-Dependent Kinases, Epidermal Growth Factor Receptor, mTOR, SRC Kinase, JAK Kinase, Aurora Kinases)

The pyrazolo[4,3-d]pyrimidine scaffold has proven to be a fertile ground for the discovery of potent kinase inhibitors.

Cyclin-Dependent Kinases (CDKs) and Aurora Kinases : A series of 3,5,7-trisubstituted pyrazolo[4,3-d]pyrimidines has been investigated for their inhibitory activity against kinases that regulate the cell cycle. One notable compound from this series demonstrated preferential inhibition of CDK2, CDK5, and Aurora A. nih.gov This dual inhibitory action on both CDKs and Aurora kinases highlights the potential of this scaffold in developing anticancer agents that target cell cycle progression.

mTOR : N-methylated pyrazolo[4,3-d]pyrimidines have been designed as selective inhibitors of the mammalian target of rapamycin (B549165) (mTOR). One particular analog demonstrated a high degree of selectivity for mTOR over other related kinases like PI3K. This compound, with a Ki value of 2 nM against mTOR, was over 2900-fold more selective for mTOR than for PI3K and effectively inhibited cell proliferation.

Epidermal Growth Factor Receptor (EGFR), SRC Kinase, and JAK Kinase : While the broader class of pyrazolopyrimidines has been extensively studied as inhibitors of EGFR, SRC, and JAK kinases, much of the specific research has focused on the isomeric pyrazolo[3,4-d]pyrimidine scaffold. For instance, novel pyrazolo[3,4-d]pyrimidine derivatives have been developed as potent inhibitors of both wild-type and mutant forms of EGFR. Similarly, derivatives of the pyrazolo[3,4-d]pyrimidine core have been identified as effective inhibitors of Src kinase. In the context of JAK kinase inhibition, the drug candidate AZD1480, which features a pyrazol-3-yl pyrimidin-4-amine core, has shown potent inhibition of the JAK/STAT pathway. nih.gov However, direct and specific inhibitory data for 5-Methyl-1H-pyrazolo[4,3-d]pyrimidine against EGFR, SRC, and JAK kinases is not extensively documented in publicly available research.

Microtubule Targeting Mechanisms

Recent research has identified novel N1-methylated pyrazolo[4,3-d]pyrimidines as potent microtubule targeting agents. nih.gov These compounds act as inhibitors of tubulin polymerization and interfere with colchicine (B1669291) binding. The introduction of a methyl group at the N1 position of the pyrazolo[4,3-d]pyrimidine scaffold was a key design element. One of the lead compounds from this series exhibited excellent potency with GI50 values in the low to sub-nanomolar range against a majority of tumor cell lines in the National Cancer Institute's screening panel, including several multidrug-resistant phenotypes. nih.gov

Structure-activity relationship (SAR) studies on a related series of pyrrolo[3,2-d]pyrimidines, which also act as antitubulin agents, have underscored the importance of a 5-methyl group for enhanced biological activity. In that series, the 5-methyl analog was significantly more potent in both cellular microtubule depolymerization and antiproliferative effects compared to its non-methylated counterpart. nih.gov

Modulation of Inflammatory Pathways (e.g., TLR4/p38 Signaling)

The pyrazolo[4,3-d]pyrimidine scaffold has been utilized in the design of compounds with anti-inflammatory properties. A series of novel pyrazolo[4,3-d]pyrimidine derivatives were synthesized and evaluated for their ability to inhibit lipopolysaccharide (LPS)-induced nitric oxide (NO) production in macrophages. One of the most potent compounds from this series was found to decrease the production of inflammatory cytokines such as NO, IL-6, and TNF-α. Further investigation revealed that this compound exerts its anti-inflammatory effects by suppressing the Toll-like receptor 4 (TLR4)/p38 signaling pathway. These findings suggest that pyrazolo[4,3-d]pyrimidine-based compounds could be promising leads for the development of therapeutic agents for inflammatory conditions like acute lung injury.

Other Proposed Biological Modes of Action (e.g., Adenosine Receptor Modulation)

The structural similarity of pyrazolo[4,3-d]pyrimidines to purines has led to their investigation as modulators of adenosine receptors. A series of 1,3-dialkylpyrazolo[4,3-d]pyrimidin-7-ones with various phenyl substituents at the 5-position have been synthesized and shown to have an affinity for the A1 adenosine receptor. The structure-activity relationship of these compounds was found to be parallel to a series of 1,3-dialkyl-8-phenylxanthines, suggesting a similar mode of binding to the receptor. This line of research indicates that the pyrazolo[4,3-d]pyrimidine scaffold is a viable template for the design of adenosine receptor antagonists.

Development of this compound Analogs for Targeted Academic Research

The this compound scaffold and its analogs are subjects of ongoing academic research to explore their therapeutic potential across various disease models. The synthesis of libraries of substituted pyrazolo[4,3-d]pyrimidines allows for a systematic investigation of structure-activity relationships.

For example, the development of novel N1-methyl pyrazolo[4,3-d]pyrimidines as microtubule targeting agents for cancer research demonstrates the targeted approach being taken. nih.gov In these studies, various structural modifications are made to the core scaffold to optimize potency and selectivity. Similarly, the synthesis of different series of pyrazolo[4,3-d]pyrimidine compounds to probe their anti-inflammatory activity via the TLR4/p38 signaling pathway highlights the use of these analogs in academic settings to dissect cellular signaling pathways and identify potential new therapeutic strategies. The adaptability of the pyrazolo[4,3-d]pyrimidine core allows for the generation of diverse chemical entities that are valuable tools for academic research in oncology, inflammation, and neuroscience.

Future Directions and Challenges in this compound Research

Despite the established importance of the pyrazolo[4,3-d]pyrimidine scaffold, research focused specifically on this compound and its derivatives faces several challenges and holds promising future directions.

Future Directions:

Design of Novel Analogs: A primary future direction is the continued design and synthesis of novel derivatives. By strategically modifying the core structure, researchers aim to develop compounds with enhanced potency, greater selectivity for their biological targets, and improved pharmacokinetic profiles. nih.govrsc.org This includes creating libraries of compounds for high-throughput screening against various diseases. acs.org

Exploration of New Therapeutic Targets: While much research has focused on kinases and PDEs, the scaffold's versatility suggests it could be effective against other targets. benthamdirect.com Future studies will likely explore its potential in treating a wider range of conditions, including neurodegenerative diseases like Alzheimer's, diabetes, and various infectious diseases. ekb.egmdpi.com

Advanced Computational Modeling: The use of in silico methods, such as molecular docking and ADMET (absorption, distribution, metabolism, excretion, and toxicity) prediction, will be increasingly integral. nih.govrsc.org These computational tools can accelerate the drug discovery process by predicting the binding affinity of new derivatives and identifying candidates with favorable drug-like properties before undertaking costly and time-consuming synthesis. mdpi.com

Development of Efficient Synthetic Routes: A significant area of focus will be the development of more efficient, cost-effective, and environmentally friendly synthetic methodologies. nih.govresearchgate.net This includes one-pot synthesis and microwave-assisted reactions to streamline the production of pyrazolo[4,3-d]pyrimidine derivatives. nih.gov

Challenges:

Achieving Target Selectivity: A major challenge in kinase inhibitor development is achieving selectivity. Many kinases share structural similarities in their ATP-binding sites, leading to off-target effects. nih.gov Future research must focus on designing compounds that can discriminate between different kinases or other targets to minimize potential toxicity.

Overcoming Drug Resistance: As with many targeted therapies, particularly in oncology, the development of drug resistance is a significant hurdle. benthamdirect.com Cancer cells can acquire mutations that prevent the drug from binding effectively. A key challenge is to design next-generation inhibitors that can overcome these resistance mechanisms.

Optimizing Pharmacokinetics: Ensuring that a promising compound has suitable pharmacokinetic properties (e.g., good oral bioavailability, appropriate metabolic stability) is a critical challenge. Many potent inhibitors fail in clinical trials due to poor pharmacokinetics. nih.gov

Synthetic Complexity: The synthesis of complex, substituted pyrazolo[4,3-d]pyrimidines can be challenging, often requiring multi-step procedures with potentially low yields. nih.govresearchgate.net Simplifying these synthetic pathways is crucial for making these compounds more accessible for widespread research and potential commercialization. researchgate.net

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 5-Methyl-1H-pyrazolo[4,3-D]pyrimidine derivatives?

  • Methodology : The compound is typically synthesized via condensation reactions. For example, reacting 1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine with alkyl/aryl halides in dry acetonitrile under reflux yields N-substituted derivatives. Key steps include solvent selection (e.g., dichloromethane for urea/thiourea adducts), isolation via filtration, and purification through recrystallization (e.g., acetonitrile) . IR and ¹H NMR are critical for confirming structural integrity, with characteristic peaks for NH (~3100–3400 cm⁻¹) and aromatic protons (δ 6.8–8.2 ppm) .

Q. How are spectroscopic techniques employed to characterize this compound?

  • Methodology :

  • IR Spectroscopy : Identifies functional groups (e.g., C=O at ~1650–1700 cm⁻¹, NH stretching at ~3100–3400 cm⁻¹) .
  • ¹H/¹³C NMR : Resolves substituent positions (e.g., methyl protons at δ 2.3–2.6 ppm, pyrimidine ring protons at δ 7.5–8.5 ppm) .
  • Mass Spectrometry : Validates molecular weight (e.g., C₆H₄Cl₂N₄ has m/z 203.03) .

Q. What are the primary challenges in achieving high-purity yields during synthesis?

  • Methodology : Impurities often arise from side reactions (e.g., incomplete substitution). Strategies include:

  • Optimizing stoichiometry (e.g., 1:1.2 molar ratio of substrate to reagent).
  • Using anhydrous solvents (e.g., dry acetonitrile) to prevent hydrolysis.
  • Purification via column chromatography or repeated recrystallization .

Advanced Research Questions

Q. How can regioselective substitution at the pyrimidine ring be controlled?

  • Methodology : Regioselectivity depends on reaction conditions:

  • Catalysts : Lewis acids like SnCl₄ favor N-1 glycosylation in nucleoside analogs .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance electrophilic substitution at electron-deficient positions .
  • Temperature : Lower temperatures (~0–5°C) reduce competing pathways, improving selectivity for C-6 over C-2 substitution .

Q. How do structural modifications impact biological activity (e.g., kinase inhibition)?

  • Methodology :

  • Substituent Analysis : Introducing electron-withdrawing groups (e.g., Cl at C-5/C-7) enhances binding to kinase ATP pockets (IC₅₀ reduction from μM to nM range) .
  • SAR Studies : Methyl groups at C-2 improve metabolic stability but reduce solubility; balancing hydrophobicity is key .
  • In Vitro Assays : Use kinase profiling panels (e.g., Src, Abl) to compare inhibition across analogs .

Q. What computational tools are effective in designing analogs with improved pharmacokinetics?

  • Methodology :

  • Molecular Docking : AutoDock Vina or Glide predicts binding modes to targets like A2A adenosine receptors .
  • QSAR Models : Correlate substituent parameters (e.g., logP, polar surface area) with bioavailability .
  • MD Simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories .

Q. How can contradictions in reported antibacterial vs. anticancer activities be resolved?

  • Methodology :

  • Assay Validation : Compare MIC (antibacterial) and IC₅₀ (anticancer) under standardized conditions (e.g., pH 7.4, 37°C) .
  • Cytotoxicity Profiling : Test analogs on non-cancerous cell lines (e.g., HEK293) to differentiate selective toxicity .
  • Metabolite Analysis : LC-MS identifies active metabolites that may explain divergent results .

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